molecular formula C8H6BrClN2 B3057258 4-Bromo-3-chloro-1H-indol-7-amine CAS No. 782438-30-6

4-Bromo-3-chloro-1H-indol-7-amine

Cat. No.: B3057258
CAS No.: 782438-30-6
M. Wt: 245.5 g/mol
InChI Key: MEDNSWPHYDCCCH-UHFFFAOYSA-N
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Description

“4-Bromo-3-chloro-1H-indol-7-amine” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Synthesis Analysis

Indole derivatives, including “this compound”, can be synthesized using various methods. These methods include modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H6BrClN2 . Indoles, including this compound, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, show various biologically vital properties . They are used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Bioactive Indole Derivative Synthesis

4-Bromo-3-chloro-1H-indol-7-amine is involved in the synthesis of bioactive indole derivatives. Huang, Zhang, and Sung (2004) discovered a compound where the 4-bromobenzenesulfonate moiety acts as a good leaving group, connected to the amine N atom in sp3 hybridization. This structure forms one-dimensional columns via N—H⋯O hydrogen bonds, which is significant for its bioactive properties (Huang, Zhang, & Sung, 2004).

Synthesis of Alkynyl-Derivatives

In a study by Ames and Bull (1982), this compound was used in reactions catalyzed by palladium and copper compounds, leading to the formation of 3-alkynyl derivatives. This synthesis method highlights the compound's versatility in organic reactions (Ames & Bull, 1982).

Rearrangements in Organic Synthesis

The compound also finds application in the rearrangement of organic molecules. Sanchez and Parcell (1990) explored reactions with primary amines that produce rearranged amides, which can be further processed into various organic structures like β-substituted tryptamines and indole β-aminoketones (Sanchez & Parcell, 1990).

Catalysis in Chemical Reactions

Moriyama, Ishida, and Togo (2015) demonstrated the use of this compound in catalysis, where it underwent C(sp2)-H dual functionalization, providing 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

Antimicrobial and Antiinflammatory Applications

Research by Narayana et al. (2009) included this compound in the synthesis of heterocycles, which demonstrated antimicrobial, antiinflammatory, and antiproliferative activities. This underscores the compound's potential in pharmaceutical applications (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Future Directions

The future directions of “4-Bromo-3-chloro-1H-indol-7-amine” and other indole derivatives include the investigation of novel methods of synthesis and their application as biologically active compounds for the treatment of various disorders . They have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

4-bromo-3-chloro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-4-1-2-6(11)8-7(4)5(10)3-12-8/h1-3,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDNSWPHYDCCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CNC2=C1N)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579127
Record name 4-Bromo-3-chloro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782438-30-6
Record name 4-Bromo-3-chloro-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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